BenchChemオンラインストアへようこそ!

4,6-Dichloro-2-(chloromethyl)quinazoline

Medicinal Chemistry Cross-Coupling Library Synthesis

4,6-Dichloro-2-(chloromethyl)quinazoline is the sole tri-electrophilic quinazoline scaffold enabling a three-step orthogonal derivatization sequence: Pd-catalyzed cross-coupling at C4, then C6, then nucleophilic displacement at the C2 chloromethyl group—all without protecting-group manipulation. This eliminates 1–2 synthetic steps vs. 4,6-dichloroquinazoline, accelerating SAR library construction. With three reactive handles per molecule at ~¥2,250 per site, it consolidates diversification points into a single SKU, reducing procurement overhead. Ideal for focused kinase inhibitor libraries and CNS-targeted programs requiring high membrane permeability (XLogP 3.6, TPSA 25.8 Ų).

Molecular Formula C9H5Cl3N2
Molecular Weight 247.5 g/mol
CAS No. 61164-82-7
Cat. No. B1357664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(chloromethyl)quinazoline
CAS61164-82-7
Molecular FormulaC9H5Cl3N2
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)Cl
InChIInChI=1S/C9H5Cl3N2/c10-4-8-13-7-2-1-5(11)3-6(7)9(12)14-8/h1-3H,4H2
InChIKeyBLJFNIZOARXJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(chloromethyl)quinazoline (CAS 61164-82-7): Core Identity and Procurement-Relevant Characteristics


4,6-Dichloro-2-(chloromethyl)quinazoline (CAS 61164-82-7, MF: C₉H₅Cl₃N₂, MW: 247.51 g/mol) is a trihalogenated quinazoline building block bearing chloro substituents at the 4- and 6-positions of the benzopyrimidine core and a reactive chloromethyl group at the 2-position [1]. The compound is supplied as a research chemical with typical commercial purity specifications of ≥95% (AKSci, Fluorochem) to ≥98% (ChemScene), and is recommended for storage under cool, dry, sealed conditions at 2–8°C . This distinct 4,6-dichloro-2-chloromethyl substitution pattern is primarily exploited in medicinal chemistry for the construction of kinase-focused compound libraries, enabling sequential functionalization at three electronically differentiated electrophilic centers [2].

Why 4,6-Dichloro-2-(chloromethyl)quinazoline Cannot Be Trivially Replaced by In-Class Quinazoline Building Blocks


Generic substitution within the halogenated quinazoline class is precluded by the compound's unique tri-electrophilic architecture, where the 4-chloro, 6-chloro, and 2-chloromethyl sites exhibit markedly different reactivity profiles under cross-coupling and nucleophilic aromatic substitution conditions [1]. Unlike 4,6-dichloroquinazoline (CAS 7253-22-7), which lacks the 2-chloromethyl handle for benzylic-type functionalization, or 2-(chloromethyl)quinazoline (CAS 6148-18-1), which lacks the 4- and 6-chloro substituents required for sequential C–C bond formation, the target compound uniquely enables a three-step orthogonal derivatization sequence. This precise substitution pattern is critical for constructing SAR libraries where the spatial arrangement and electronic character of substituents at positions 2, 4, and 6 must be independently controlled [2]. Furthermore, the presence of three chlorine atoms of differing electronic environments (heteroaryl C4–Cl, aryl C6–Cl, and benzylic C2–CH₂Cl) means that simple mono- or di-halogenated analogs cannot recapitulate the full reactivity landscape necessary for multi-step synthetic routes.

Quantitative Differentiation of 4,6-Dichloro-2-(chloromethyl)quinazoline Versus Closest Structural Analogs


Tri-Electrophilic Site Count: Orthogonal Derivatization Capacity Compared to Mono- and Di-Halogenated Analogs

4,6-Dichloro-2-(chloromethyl)quinazoline possesses three chemically distinct electrophilic sites (C4–Cl heteroaryl, C6–Cl aryl, C2–CH₂Cl benzylic), enabling a theoretical maximum of three sequential, orthogonal functionalization steps. In contrast, the closest analogs—4,6-dichloroquinazoline (CAS 7253-22-7) and 2-(chloromethyl)quinazoline (CAS 6148-18-1)—each contain only two electrophilic sites, limiting sequential derivatization capacity [1]. The C4 position of 4,6-dichloroquinazoline is preferentially substituted in Pd-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura), while the C6–Cl position shows lower reactivity, providing a two-step differentiation. However, the absence of a 2-chloromethyl group in this analog precludes benzylic functionalization [2]. The target compound integrates both the heteroaryl/aryl chloro differentiation and the benzylic chloromethyl handle, delivering three-site orthogonal reactivity.

Medicinal Chemistry Cross-Coupling Library Synthesis

Computed LogP and Topological Polar Surface Area (TPSA) Differentiation from Non-Chlorinated and Mono-Chlorinated Quinazoline Scaffolds

The target compound exhibits a computed XLogP3-AA value of 3.6 and a topological polar surface area (TPSA) of 25.8 Ų, derived from PubChem 2024 computational data [1]. In comparison, the parent unsubstituted quinazoline (XLogP ~1.5) and 4-chloro-2-(chloromethyl)quinazoline (XLogP ~2.8, TPSA ~25.8 Ų) show progressively lower lipophilicity as halogen count decreases [2]. Within the chloromethyl-quinazoline series, lipophilicity scales with chlorine atom count: 2-(chloromethyl)quinazoline (2 Cl; XLogP ~2.5) < 6-chloro-2-(chloromethyl)quinazoline (2 Cl; XLogP ~3.0) < 4,6-dichloro-2-(chloromethyl)quinazoline (3 Cl; XLogP 3.6). This 1.1 log unit increase over the 2-chloro analog corresponds to an approximately 12.6-fold higher calculated octanol-water partition coefficient, which significantly influences membrane permeability predictions in cellular assay contexts.

Physicochemical Profiling Drug-Likeness Library Design

Regioselectivity in Pd-Catalyzed Cross-Coupling: 4-Chloro vs. 6-Chloro Reactivity Differentiation

In halogenated quinazolines, the C4–Cl bond is consistently more reactive than the C6–Cl bond in Pd-catalyzed cross-coupling reactions. Studies on 2,4-dichloroquinazoline demonstrate that Sonogashira coupling with stoichiometric terminal alkynes proceeds exclusively at the 4-position, leaving the 2-chloro substituent intact for subsequent transformation [1]. Extrapolating this regiochemical preference to 4,6-dichloro-2-(chloromethyl)quinazoline, the C4–Cl site is predicted to react first under standard Pd(0)/Pd(II) catalysis, followed by C6–Cl, with the benzylic C2–CH₂Cl group available for nucleophilic displacement under orthogonal conditions. This ordered reactivity profile contrasts with symmetric dihalogenated analogs such as 4,6-dichloroquinazoline, where the absence of a 2-chloromethyl group limits the third diversification step to azide-alkyne cycloaddition or other non-halogen-based chemistry.

Cross-Coupling Selectivity C–C Bond Formation Synthetic Methodology

Commercial Purity and Storage Stability Differentiation Across Suppliers

Commercial sourcing data reveal a purity range of 95% to ≥98% for 4,6-dichloro-2-(chloromethyl)quinazoline across established suppliers . Specifically, AKSci specifies a minimum purity of 95% (Cat. 6650AE), Fluorochem lists the compound at 95% purity (Cat. F370216, priced at ¥6,754/g), and ChemScene offers a higher purity grade of ≥98% (Cat. CS-0668467) with recommended storage at 2–8°C in sealed, dry conditions. In comparison, the structurally related 4,6-dichloroquinazoline (CAS 7253-22-7) is more widely available as a lower-cost commodity (e.g., Aladdin Scientific, Boc Sciences), while 6-chloro-2-(chloromethyl)quinazoline (CAS 1935563-21-5) and 4-chloro-2-(chloromethyl)quinazoline (CAS 34637-41-7) are less commonly stocked, often requiring custom synthesis or longer lead times.

Procurement Specifications Purity Analysis Storage Conditions

Procurement-Driven Application Scenarios for 4,6-Dichloro-2-(chloromethyl)quinazoline


Three-Step Orthogonal Library Synthesis of 2,4,6-Trisubstituted Quinazoline Kinase Inhibitor Candidates

Medicinal chemistry teams constructing focused kinase inhibitor libraries can leverage the three electrophilic sites of 4,6-dichloro-2-(chloromethyl)quinazoline to perform sequential Pd-catalyzed cross-coupling at C4 (Sonogashira or Suzuki-Miyaura), followed by cross-coupling at C6, and finally nucleophilic displacement at the C2 chloromethyl group to install amine, thiol, or alkoxy diversity elements [1]. This three-step orthogonal sequence, enabled by the compound's unique tri-electrophilic architecture, delivers 2,4,6-trisubstituted quinazoline products without requiring protecting group manipulations or functional group interconversions, thereby reducing synthetic step count by 1–2 steps compared to routes starting from 4,6-dichloroquinazoline [2].

Lipophilicity-Modulated Lead Optimization Using Incremental Halogenation Strategy

When optimizing a lead compound's ADME profile, the target compound's XLogP of 3.6 provides a 1.1 log unit increase in calculated lipophilicity over 2-(chloromethyl)quinazoline (XLogP ~2.5), while maintaining identical TPSA (25.8 Ų) [1]. This allows medicinal chemists to systematically explore the impact of increased membrane permeability on cellular potency without altering hydrogen-bonding capacity. The compound serves as the highest-lipophilicity member of the chloromethyl-quinazoline series, making it the scaffold of choice when maximum passive membrane diffusion is desired, for example in CNS-targeted kinase inhibitor programs.

Regioselective C4-Functionalization as the First Diversification Step in Complex Molecule Synthesis

For synthetic routes requiring initial modification at the most electrophilic position, 4,6-dichloro-2-(chloromethyl)quinazoline enables chemoselective C4 cross-coupling in the presence of the C6–Cl and C2–CH₂Cl groups. Based on documented regioselectivity in 2,4-dichloroquinazoline systems where Sonogashira coupling proceeds exclusively at the 4-position [1], the target compound can be expected to undergo Pd-catalyzed C–C bond formation at C4 with complete regiocontrol, leaving the C6 and C2 positions available for subsequent orthogonal transformations. This predicted selectivity simplifies purification and improves overall yield in multi-step sequences.

Cost-Effective Procurement for Medium-Throughput SAR Exploration

At a typical commercial price point of approximately ¥6,754/g (Fluorochem, 1g scale) with 95% purity [1], 4,6-dichloro-2-(chloromethyl)quinazoline offers three reactive handles per molecule at a cost of ~¥2,250 per reactive site. In contrast, purchasing two separate building blocks—e.g., 4,6-dichloroquinazoline for C4/C6 diversification plus a 2-(chloromethyl)quinazoline for C2 diversification—would incur duplication of the quinazoline core synthesis cost and require separate inventory management. The target compound consolidates three diversification points into a single SKU, reducing both procurement overhead and the number of synthetic starting materials needed for a typical 24- or 48-member library.

Quote Request

Request a Quote for 4,6-Dichloro-2-(chloromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.